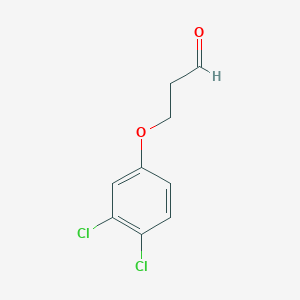

3-(3,4-Dichlorophenoxy)propanal

Description

3-(3,4-Dichlorophenoxy)propanal is an organochlorine compound characterized by a propanal backbone substituted with a 3,4-dichlorophenoxy group. Its molecular formula is C₉H₈Cl₂O₂, and its structural features include a terminal aldehyde group and a dichlorinated aromatic ring connected via an ether linkage. Key identifiers include:

- SMILES: ClC1=C(C=CC(=C1)OCCC=O)Cl

- InChIKey: OCEBIPWORSHUFM-UHFFFAOYSA-N

- Synonyms: 3-(3,4-Dichlorophenyl)propionaldehyde, Benzenepropanal,3,4-dichloro- .

This compound is structurally analogous to phenoxy herbicides and aldehyde derivatives, but its specific applications remain less documented in publicly available literature. Its reactivity is influenced by the electron-withdrawing chlorine substituents and the aldehyde group, which may facilitate condensation or oxidation reactions.

Properties

Molecular Formula |

C9H8Cl2O2 |

|---|---|

Molecular Weight |

219.06 g/mol |

IUPAC Name |

3-(3,4-dichlorophenoxy)propanal |

InChI |

InChI=1S/C9H8Cl2O2/c10-8-3-2-7(6-9(8)11)13-5-1-4-12/h2-4,6H,1,5H2 |

InChI Key |

OCEBIPWORSHUFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1OCCC=O)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Methylthio)-propanal

Key Difference: The sulfur atom in 3-(methylthio)-propanal contributes to its role in food flavoring, whereas the chlorine atoms in 3-(3,4-Dichlorophenoxy)propanal suggest agrochemical utility .

Isobutyraldehyde (2-Methylpropanal)

Key Difference: The branched structure of isobutyraldehyde reduces steric hindrance compared to the planar aromatic system in 3-(3,4-Dichlorophenoxy)propanal, favoring volatility and industrial use .

2,4-Dichlorophenoxy Acetic Acid (2,4-D) Esters

Key Difference: The absence of a carboxylic acid group in 3-(3,4-Dichlorophenoxy)propanal limits its herbicidal activity compared to 2,4-D derivatives, which are commercially established .

2-Methyl-3-(3,4-methylenedioxyphenyl)propanal

Key Difference : The methylenedioxy group in the latter enhances its solubility in organic matrices, making it suitable for fragrances, unlike the chlorinated analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.